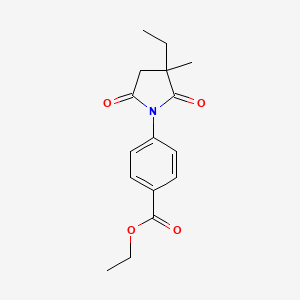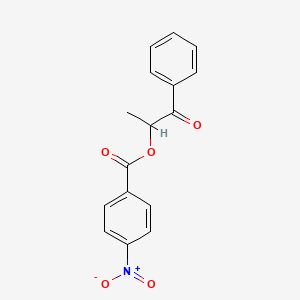![molecular formula C24H29ClN2O5S B4007842 ethyl 1-{N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4007842.png)
ethyl 1-{N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to ethyl 1-{N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate often involves multi-step reactions starting from simple piperidine derivatives. For instance, the synthesis of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives, which share structural similarities, starts from ethyl piperidine-4-carboxylate. These compounds are synthesized through reactions involving sulfonyl chlorides, indicating a method that might be applicable for synthesizing the target compound by modifying the sulfonyl and benzyl components appropriately (Khalid, Rehman, & Abbasi, 2014).
Molecular Structure Analysis
The molecular structure of similar compounds shows a significant reliance on NMR and mass spectrometry for characterization. The structure of these compounds, characterized by their sulfonyl and piperidine components, helps in understanding the molecular framework of ethyl 1-{N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate. Structural analysis through these techniques can provide insights into the electron distribution and molecular conformation essential for potential biological activity (Rehman et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of compounds containing piperidine and sulfonyl groups involves various types of reactions, including sulfonyl transfer reactions and conjugate additions. These reactions demonstrate the compound's ability to participate in synthetic pathways leading to diverse molecular architectures. For example, ethyl glyoxylate N-tosylhydrazone serves as a sulfonyl-transfer reagent in base-catalyzed sulfa-Michael reactions, highlighting a potential reaction pathway for modifying the target compound (Fernández et al., 2014).
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of ethyl 1-{N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate under different conditions. For instance, the synthesis and characterization of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate provide insights into the crystalline structure and physical behavior of structurally related compounds, which can be extrapolated to understand the physical properties of the target compound (Kumar et al., 2016).
Applications De Recherche Scientifique
Anticancer Applications
A study by Rehman et al. (2018) explored the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. The study found that certain compounds exhibited strong anticancer activity, suggesting the potential of these derivatives in cancer therapy (Rehman et al., 2018).
Antibacterial Applications
Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. The study identified compounds with moderate antibacterial activity, indicating the utility of these derivatives in developing new antibacterial agents (Iqbal et al., 2017).
Enzyme Inhibition for Diabetes Treatment
Munir et al. (2017) investigated hydrazone derivatives of ethyl isonipecotate for their antibacterial and α-glucosidase inhibitory activities, suggesting their potential in treating type-2 diabetes and demonstrating significant antibacterial activity against tested strains (Munir et al., 2017).
Antioxidant and Anticholinesterase Activity
Karaman et al. (2016) explored the synthesis of sulfonyl hydrazone having piperidine derivatives for antioxidant capacity and anticholinesterase activity. Certain compounds showed promising results, suggesting their application in treating oxidative stress-related diseases and cholinesterase-related disorders (Karaman et al., 2016).
Synthesis of Spiro Pyrazolethieno Pyridazine Derivatives
Faty et al. (2010) reported on the synthesis of spiro pyrazolethieno pyrimidinethieno and benzodiazepinethieno pyridazine derivatives with biological activities, indicating the versatility of related compounds in synthesizing diverse bioactive molecules (Faty et al., 2010).
Propriétés
IUPAC Name |
ethyl 1-[2-[(4-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN2O5S/c1-3-32-24(29)20-12-14-26(15-13-20)23(28)17-27(16-19-6-8-21(25)9-7-19)33(30,31)22-10-4-18(2)5-11-22/h4-11,20H,3,12-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKATNZEJZTSBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1-{N-(4-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4007761.png)
![6-[(2-chlorophenyl)amino]-2-(2-hydroxyethyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4007763.png)

![N-benzyl-2-nitro-5-[4-(phenoxyacetyl)-1-piperazinyl]aniline](/img/structure/B4007777.png)
![3-benzyl-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4007778.png)
![8-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4007794.png)
![N-(2-methoxyphenyl)-N-[(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B4007798.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-[(3-{[(2-methylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoate](/img/structure/B4007805.png)


![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-fluorophenyl)-3-phenylpropanamide](/img/structure/B4007817.png)
![6-methyl-2-(tetrahydro-2-furanylmethyl)-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione](/img/structure/B4007823.png)
![N-(4-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4007832.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4007838.png)